molecular formula C10H13N3O3 B1205780 2',3'-Dideoxy-2',3'-methanocytidine CAS No. 131347-68-7

2',3'-Dideoxy-2',3'-methanocytidine

Cat. No.: B1205780
CAS No.: 131347-68-7
M. Wt: 223.23 g/mol
InChI Key: RRGOIFKSCWKADS-YRQATFFOSA-N
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Description

Historical Context and Significance of Dideoxynucleosides in Antiviral Research

The development of dideoxynucleosides marked a pivotal moment in the fight against viral diseases, most notably the human immunodeficiency virus (HIV). numberanalytics.com These synthetic compounds are structurally similar to the natural 2'-deoxynucleosides that constitute DNA, with a crucial modification: the absence of a hydroxyl group at the 3' position of the sugar moiety. wikipedia.org This structural alteration is the key to their antiviral mechanism.

During viral replication, enzymes called reverse transcriptases or polymerases incorporate these analogs into the growing viral DNA chain. numberanalytics.comwikipedia.org However, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the DNA strand. wikipedia.org This chain-termination mechanism proved to be a highly effective strategy for inhibiting the replication of retroviruses like HIV.

The initial success of early dideoxynucleosides, such as zidovudine (B1683550) (AZT), the first drug approved for the treatment of HIV, spurred intensive research into this class of compounds. wikipedia.orgbiorxiv.org This led to the development of a range of dideoxynucleoside analogs, including didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC), which became integral components of combination antiretroviral therapy. wikipedia.orgnih.gov The profound impact of dideoxynucleosides on the management of HIV infection solidified their significance in medicinal chemistry and antiviral research. numberanalytics.com

Overview of Conformationally Restricted Nucleoside Analogs

While the first generation of dideoxynucleosides was groundbreaking, their clinical use was sometimes limited by factors such as the development of drug resistance and off-target effects. nih.govnih.gov To address these challenges, researchers began to explore more sophisticated molecular designs, leading to the development of conformationally restricted nucleoside analogs. calstate.edu

The flexibility of the sugar ring (furanose) in natural nucleosides allows it to adopt various three-dimensional shapes, or "puckers." This conformational flexibility is also a feature of early nucleoside analogs. However, it was hypothesized that by "locking" the sugar ring into a specific, biologically active conformation, it might be possible to enhance the analog's interaction with the target viral enzyme and improve its antiviral potency and selectivity. biorxiv.orgcalstate.edu

This concept of conformational restriction has been realized through various chemical modifications. calstate.edu One common strategy involves introducing a bridge between different atoms of the sugar ring, creating a bicyclic system. biorxiv.org These modifications constrain the puckering of the furanose ring, forcing it to maintain a shape that is preferentially recognized by the viral polymerase.

Research Rationale and Scope of 2',3'-Dideoxy-2',3'-methanocytidine Studies

This compound emerges from this line of inquiry into conformationally restricted nucleoside analogs. Its defining feature is the introduction of a cyclopropane (B1198618) ring fused to the 2' and 3' positions of the dideoxyribose sugar. This "methano" bridge effectively locks the sugar pucker.

The primary rationale for the synthesis and investigation of this compound was to explore the impact of this specific conformational constraint on antiviral activity. Researchers aimed to understand how this rigid structure would be tolerated by viral reverse transcriptases and cellular kinases, the enzymes responsible for activating the analog to its triphosphate form.

A study detailing the synthesis of this compound reported that the compound exhibited only weak activity against HIV. nih.gov The synthesis involved a multi-step process starting from (5S)-5-benzoyloxymethyl-(5H)-furan-2-one. nih.gov A key step in this synthesis was the stereoselective formation of a bicyclic intermediate. nih.gov

The investigation of this compound and its analogs contributes to a deeper understanding of the structure-activity relationships that govern the efficacy of nucleoside-based antiviral agents. By systematically modifying the structure of these compounds and evaluating their biological effects, researchers can refine the design of future antiviral drugs with improved therapeutic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131347-68-7

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-amino-1-[(1R,5S)-4-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13N3O3/c11-8-1-2-13(10(15)12-8)9-6-3-5(6)7(4-14)16-9/h1-2,5-7,9,14H,3-4H2,(H2,11,12,15)/t5-,6+,7?,9?/m0/s1

InChI Key

RRGOIFKSCWKADS-YRQATFFOSA-N

SMILES

C1C2C1C(OC2CO)N3C=CC(=NC3=O)N

Isomeric SMILES

C1[C@H]2[C@@H]1C(OC2CO)N3C=CC(=NC3=O)N

Canonical SMILES

C1C2C1C(OC2CO)N3C=CC(=NC3=O)N

Synonyms

2',3'-dideoxy-2',3'-alpha-methanocytidine
2',3'-dideoxy-2',3'-methanocytidine
2,3-DDMCT

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 2 ,3 Dideoxy 2 ,3 Methanocytidine

Stereoselective Synthetic Pathways to 2',3'-Dideoxy-2',3'-methanocytidine

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological function. Therefore, developing stereoselective synthetic methods that yield the desired isomer is a primary focus of synthetic efforts.

Strategies Involving 1,3-Dipolar Cycloaddition Reactions

A key and frequently employed strategy for constructing the core structure of this compound involves a 1,3-dipolar cycloaddition reaction. nih.govwikipedia.orgorganic-chemistry.org This type of reaction is a powerful tool for forming five-membered rings in a controlled manner. wikipedia.orgorganic-chemistry.org

In a notable synthesis, the process begins with (5S)-5-benzoyloxymethyl-(5H)-furan-2-one. nih.gov The critical step is the 1,3-dipolar cycloaddition of diazomethane (B1218177) to this starting material. This is followed by a photoinduced elimination of nitrogen, which stereoselectively establishes the bicyclic intermediate, (1R,4S,5S)-4-benzoyloxymethyl-3-oxabicyclo[3.1.0]hexan-2-one. nih.gov This intermediate possesses the correct stereochemistry required for the final product. Subsequent chemical transformations, including reduction, acetylation, and coupling with a protected cytosine base, ultimately afford this compound. nih.gov

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to create a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The stereospecificity of this reaction is a significant advantage, as the stereochemistry of the starting materials directly influences the stereochemistry of the product. organic-chemistry.org

Approaches from Carbohydrate Chiral Templates

Carbohydrates represent another important class of starting materials for the synthesis of this compound and its analogues. Their inherent chirality provides a pre-existing stereochemical framework that can be elaborated to form the target nucleoside.

For instance, a stereospecific synthesis of a related 4'-thionucleoside analogue, 2',3'-Dideoxy-4'-thiocytidine, was achieved starting from L-glutamic acid, a readily available chiral amino acid. nih.gov This approach highlights the utility of the chiral pool in constructing complex, stereochemically defined molecules. While not a direct synthesis of this compound, the principles demonstrated in this synthesis are applicable to the construction of various nucleoside analogues from carbohydrate-like precursors.

Synthesis of this compound Analogs and Derivatives

To investigate the structure-activity relationships and potentially improve the biological profile of this compound, researchers have synthesized a variety of its analogues and derivatives. These modifications typically target three key areas of the molecule: the cyclopropane (B1198618) moiety, the nucleobase, and the sugar ring.

Modifications of the Cyclopropane Moiety

The cyclopropane ring fused to the sugar moiety is a defining feature of this compound. While specific examples of modifications to this particular cyclopropane ring in the context of this exact nucleoside are not extensively detailed in the provided search results, the general principles of cyclopropane chemistry allow for a range of potential modifications. These could include the introduction of substituents on the cyclopropane ring, which could influence the molecule's conformation and interaction with biological targets.

Derivatization of the Nucleobase

Alterations to the cytosine base of this compound can lead to analogues with different biological properties. A common strategy for synthesizing nucleoside analogues involves the coupling of a modified sugar moiety with various pre-functionalized nucleobases. For example, in the synthesis of this compound, the sugar intermediate is reacted with 2,4-bis(trimethylsilyl)cytosine. nih.gov By using different silylated pyrimidine (B1678525) or purine (B94841) bases in this step, a library of nucleobase-modified analogues could be generated.

Sugar Moiety Alterations (e.g., 4'-Thia Substitution)

Replacing the 4'-oxygen atom of the furanose ring with a sulfur atom to create a 4'-thionucleoside is a common modification strategy in nucleoside chemistry. nih.govresearchgate.net This alteration can significantly impact the conformational properties of the sugar ring and its metabolic stability.

A series of 2',3'-dideoxy-4'-thionucleoside analogues, including 4'-thio-ddC (2',3'-Dideoxy-4'-thiocytidine), have been synthesized and evaluated for their biological activity. nih.gov The synthesis of these compounds often involves the construction of a 2,3-dideoxy-4-thioribofuranosyl carbohydrate precursor, which is then coupled with the desired nucleobase. nih.gov For instance, the synthesis of 4'-thio-ddC demonstrated modest activity against HIV. nih.gov This area of research also extends to the synthesis of 4'-substituted 2'-deoxy-4'-thiocytidines, which have been investigated for their potential antineoplastic and antiviral activities. researchgate.net

Prodrug Strategies for Enhanced Cellular Uptake and Activation

Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body. For nucleoside analogues like this compound, the primary goals of creating prodrugs are to improve oral bioavailability, increase cellular permeability, and bypass the often inefficient initial phosphorylation step, which is crucial for their activation.

5'-O-Derivatization Approaches

Modification at the 5'-hydroxyl group of nucleoside analogues is a common strategy to create prodrugs with improved pharmacokinetic properties. While specific research on 5'-O-derivatization of this compound is limited, extensive studies on other dideoxynucleosides, such as 3'-azido-2',3'-dideoxythymidine (AZT) and 2',3'-dideoxy-3'-thiacytidine (3TC), provide a framework for potential approaches. These modifications typically involve the formation of esters, carbonates, or carbamates.

The rationale behind this approach is that the lipophilicity of the nucleoside is increased by masking the polar 5'-hydroxyl group, thereby enhancing its ability to cross cell membranes. Once inside the cell, cellular enzymes, such as esterases, cleave the promoiety to release the parent nucleoside.

A variety of 5'-O-substituted prodrugs of AZT have been synthesized, including 5'-O-carboxylic esters derived from amino acids, fatty acids, and other moieties. researchgate.net For instance, a series of 5'-O-carbonates of 3TC were synthesized using different aliphatic alcohols. nih.gov Some of these derivatives showed antiviral activity similar to or better than the parent compound, 3TC. nih.gov

Table 1: Examples of 5'-O-Derivatization of Related Nucleoside Analogues

Parent Nucleoside5'-O-Derivative TypeExample MoietyObserved OutcomeReference
3TC (Lamivudine)CarbonateAliphatic alcoholsSimilar or improved anti-HIV activity nih.gov
FLT (Alovudine)Fatty Acyl EsterMyristic acidEnhanced anti-HIV activity mdpi.com
AZT (Zidovudine)Carboxylic EsterAmino acids, Fatty acidsImproved pharmacokinetic properties researchgate.net

Phosphoramidate (B1195095) (ProTide) Modifications

The phosphoramidate, or ProTide, approach is a highly successful prodrug strategy that delivers a pre-phosphorylated nucleoside analogue into the cell, bypassing the initial and often rate-limiting phosphorylation step catalyzed by cellular kinases. nih.gov This technology has been instrumental in the development of several approved antiviral drugs. nih.govcardiff.ac.uk

The ProTide technology involves masking the phosphate (B84403) group of a nucleoside monophosphate with an amino acid ester and an aryl group. cardiff.ac.uk This creates a lipophilic molecule that can readily diffuse across the cell membrane. Once inside the cell, the ProTide is metabolized in a step-wise manner. First, the amino acid ester is cleaved by a cellular esterase, such as cathepsin A or carboxylesterase 1, to yield a negatively charged intermediate. calstate.edu This is followed by the intramolecular cyclization and displacement of the aryl group, releasing the nucleoside monophosphate. calstate.edu The monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form.

While the direct application of ProTide technology to this compound is not extensively documented in publicly available research, its success with a wide range of other nucleoside analogues, including those with dideoxy scaffolds, highlights its potential. cardiff.ac.uknih.gov For example, phosphoramidate prodrugs of 2',3'-dideoxy-3'-fluoroadenosine (B1604716) have shown significantly improved antiviral potency against HIV and HBV compared to the parent nucleoside. cardiff.ac.uk Similarly, the application of this technology to carbocyclic adenosine (B11128) derivatives has resulted in compounds with substantially enhanced anti-HIV and HBV activity. nih.gov

Table 2: Examples of Phosphoramidate (ProTide) Modifications of Related Nucleoside Analogues

Parent Nucleoside AnalogueProTide ModificationObserved OutcomeReference
2',3'-dideoxy-3'-fluoroadenosinePhosphoramidateSignificantly improved anti-HIV and anti-HBV potency cardiff.ac.uk
Carbocyclic L-d4APhenyl methyl alaninyl ProTide2600-fold improvement in anti-HIV activity nih.gov
2'-Deoxy-2'-fluoro-2'-C-methylguanosineCyclic phosphoramidatePotent anti-dengue virus activity nih.gov

This table illustrates the effectiveness of the ProTide approach on related nucleoside analogues, suggesting its potential applicability to this compound.

The synthesis of these phosphoramidate prodrugs typically involves the reaction of the parent nucleoside with a phosphorochloridate in the presence of a suitable base. cardiff.ac.uk The choice of the amino acid ester and the aryl group can significantly impact the stability, cellular uptake, and enzymatic activation of the ProTide, allowing for fine-tuning of its pharmacological properties. nih.gov

Preclinical Biological Activities of 2 ,3 Dideoxy 2 ,3 Methanocytidine and Its Analogs in Vitro and Cell Based Studies

Antiviral Efficacy Spectrum in Cell Culture Models

Activity Against Human Immunodeficiency Virus (HIV)

The quest for effective antiretroviral agents has led to the synthesis and evaluation of numerous nucleoside analogs, including 2',3'-dideoxy-2',3'-methanocytidine and its related compounds. Early research into these analogs revealed varying degrees of efficacy against HIV in vitro.

One of the foundational compounds in this family, 2',3'-dideoxycytidine (ddC), demonstrated the ability to inhibit HIV-1 replication in vitro. nih.gov This activity laid the groundwork for the exploration of structurally similar molecules. Another related compound, 2',3'-dideoxycytidin-2'-ene (also known as 2',3'-dideoxy-2',3'-didehydrocytidine), was also found to possess anti-HIV activity in cell culture. nih.gov

However, not all modifications to the basic dideoxycytidine structure have resulted in potent anti-HIV agents. For instance, the synthesis of 2',3'-dideoxy-2',3'-alpha-methanocytidine yielded a compound with only weak activity against HIV. nih.gov

The enantiomeric configuration of these nucleoside analogs has proven to be a critical determinant of their antiviral activity. For example, in the case of 2',3'-dideoxy-3'-thiacytidine (SddC), the (-)-enantiomer was identified as the stereoisomer responsible for the antiviral effect against both HIV and hepatitis B virus. nih.gov

Furthermore, the combination of these analogs with other established anti-HIV drugs has been explored. Studies have shown that a fluorinated analog, 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C), exhibited synergistic inhibition of HIV replication when used in combination with zidovudine (B1683550) (AZT) or stavudine (B1682478) (D4T). nih.gov Additive effects were observed when L(-)Fd4C was combined with didanosine (B1670492) (ddI) or zalcitabine (B1682364) (ddC). nih.gov

It is important to note that the development of drug resistance is a significant challenge in antiviral therapy. Long-term exposure of human monoblastoid cells to 2',3'-dideoxycytidine (ddC) has been shown to lead to the selection of drug-resistant cell lines. nih.gov

Table 1: In Vitro Anti-HIV Activity of 2',3'-Dideoxycytidine Analogs

Compound Virus Cell Line Activity Reference
2',3'-Dideoxycytidine (ddC) HIV-1 Human monoblastoid cells Inhibits replication nih.gov
2',3'-Dideoxycytidin-2'-ene HIV Not specified Antiviral activity nih.gov
2',3'-Dideoxy-2',3'-alpha-methanocytidine HIV Not specified Weak activity nih.gov
(-)-2',3'-Dideoxy-3'-thiacytidine ((-)-SddC) HIV Not specified Antiviral effect nih.gov
2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C) + Zidovudine (AZT) HIV Not specified Synergistic inhibition nih.gov
2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C) + Stavudine (D4T) HIV Not specified Synergistic inhibition nih.gov
2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C) + Didanosine (ddI) HIV Not specified Additive activity nih.gov
2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C) + Zalcitabine (ddC) HIV Not specified Additive activity nih.gov

Activity Against Hepatitis B Virus (HBV)

Several dideoxycytidine analogs have demonstrated significant promise as inhibitors of hepatitis B virus (HBV) replication in cell culture models. A notable example is 2',3'-dideoxy-3'-thiacytidine (cis-(+/-)-SddC), which was found to have potent activity against HBV. nih.gov Further investigation revealed that the (-)-SddC stereoisomer is primarily responsible for this antiviral effect. nih.gov

Another potent anti-HBV agent is 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C), which was reported to be at least 10 times more potent than lamivudine (B182088) (3TC) against HBV in culture. nih.gov The antiviral action of these compounds involves the inhibition of HBV DNA synthesis. nih.gov

In studies with 2.2.15 cells, a cell line that produces HBV, it was observed that after removal of L(-)Fd4C, it took longer for the cells to recommence viral DNA synthesis compared to cells treated with lamivudine at the same concentration. nih.gov This suggests a more sustained antiviral effect for L(-)Fd4C.

Table 2: In Vitro Anti-HBV Activity of 2',3'-Dideoxycytidine Analogs

Compound Cell Line Potency Reference
2',3'-Dideoxy-3'-thiacytidine (cis-(+/-)-SddC) Not specified Potent activity nih.gov
(-)-2',3'-Dideoxy-3'-thiacytidine ((-)-SddC) Not specified Responsible for antiviral effect nih.gov
2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C) HepG2-derived (2.2.15) >10 times more potent than lamivudine nih.gov

Activity Against Other Viral Pathogens (e.g., Epstein-Barr Virus)

The research on the direct antiviral activity of this compound and its close analogs against Epstein-Barr virus (EBV) is less extensive compared to HIV and HBV. However, studies on the cellular metabolism in EBV-infected cells provide some insights. EBV infection has been shown to upregulate cytidine (B196190) 5' triphosphate synthase 1 (CTPS1) and CTPS2, enzymes crucial for pyrimidine (B1678525) synthesis, in newly infected B cells. nih.govresearchgate.net The viral protein EBNA2, along with MYC and noncanonical NF-κB, plays a role in regulating CTPS1 expression. nih.govresearchgate.net

Disruption of CTPS1 in lymphoblastoid cell lines, which model the EBV latency III program, leads to DNA damage and proliferation defects. nih.govresearchgate.net Furthermore, depletion of CTPS1 has been found to impair the synthesis of EBV lytic DNA. nih.govresearchgate.net This suggests that targeting cellular pathways related to cytidine metabolism, which are exploited by EBV, could be a potential antiviral strategy. While not a direct measure of the antiviral efficacy of a specific dideoxycytidine analog, this highlights the virus's dependence on cytidine metabolism, a pathway that nucleoside analogs are designed to inhibit.

Cellular Toxicity and Selectivity Profiles (In Vitro)

Evaluation in Human Cell Lines (e.g., PBMC, HepG2, VERO)

The in vitro cytotoxicity of dideoxycytidine analogs is a critical factor in determining their potential as therapeutic agents. These compounds have been evaluated in various human cell lines to assess their impact on cell viability and function.

2',3'-Dideoxycytidine (ddC) has been shown to exert a delayed mitochondrial toxicity in human macrophages. nih.gov This is characterized by a decrease in mitochondrial DNA content and an impairment of mitochondrial functions, leading to increased lactate (B86563) production. nih.gov Long-term exposure of U937 human monoblastoid cells to ddC can also lead to cytotoxicity due to the inhibition of mitochondrial DNA synthesis. nih.gov

In the context of HBV research, the cytotoxicity of 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C) was found to be greater than that of lamivudine in HepG2 cells. nih.gov However, L(-)Fd4C showed no activity against mitochondrial DNA synthesis at concentrations up to 10 μM. nih.gov

The stereochemistry of these analogs also plays a role in their toxicity. For 2',3'-dideoxy-3'-thiacytidine (SddC), the cytotoxicity was mainly attributed to the (+)-SddC stereoisomer. nih.gov

Table 3: In Vitro Cytotoxicity of 2',3'-Dideoxycytidine Analogs in Human Cell Lines

Compound Cell Line Observed Effect Reference
2',3'-Dideoxycytidine (ddC) Human macrophages Delayed mitochondrial toxicity nih.gov
2',3'-Dideoxycytidine (ddC) U937 human monoblastoid cells Cytotoxicity via inhibition of mitochondrial DNA synthesis nih.gov
2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C) HepG2 Greater cytotoxicity than lamivudine nih.gov
(+)-2',3'-Dideoxy-3'-thiacytidine ((+)-SddC) Not specified Primarily responsible for cytotoxicity nih.gov

Selective Index Determination

The selective index (SI) is a crucial parameter that quantifies the therapeutic window of a potential drug. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable profile, suggesting that the compound is more toxic to the virus than to the host cells.

For 2',3'-dideoxyadenosine (B1670502) (ddAdo), a related dideoxynucleoside, the 50% inhibitory concentration for MT-4 cell viability was significantly higher than its effective dose against HIV, indicating a degree of selectivity. nih.gov While specific SI values for this compound are not detailed in the provided context, the general principle of determining the SI by comparing antiviral efficacy with cellular toxicity is a standard part of the preclinical evaluation of such compounds. The goal is to identify analogs with high antiviral potency and low host cell toxicity, resulting in a high selective index.

Comparative Biological Activity of Stereoisomers and Analogs

The biological activity of nucleoside analogs is highly dependent on their three-dimensional structure. Variations in the stereochemistry of the sugar moiety and modifications to the nucleobase can dramatically influence the antiviral potency and cellular toxicity of these compounds. This section explores the comparative biological activities of stereoisomers and analogs of this compound, drawing on available data for the compound and its closely related structural analogs.

Stereoisomer Activity

The introduction of a methylene (B1212753) bridge between the 2' and 3' carbons of the ribose ring creates a rigid structure with defined stereochemistry. The initial synthesis and biological evaluation of 2',3'-dideoxy-2',3'-alpha-methanocytidine revealed that this particular stereoisomer possesses only weak activity against the Human Immunodeficiency Virus (HIV). nih.gov

While comprehensive data on all stereoisomers of this compound are not extensively detailed in the available literature, significant insights can be gleaned from the well-documented activities of the stereoisomers of the closely related analog, 2',3'-dideoxy-3'-thiacytidine (3TC). In studies of 3TC, the β-L-(-) enantiomer was identified as the most potent antiviral agent against HIV-1. nih.gov This isomer demonstrated significantly greater activity than the β-D-(+) enantiomer and the racemic mixture. This pronounced difference in activity underscores the critical role of the sugar moiety's stereoconfiguration in the interaction with viral reverse transcriptase and cellular kinases responsible for the compound's activation.

The general trend observed in many dideoxynucleoside analogs is the superior antiviral activity of the β-L isomers compared to their β-D counterparts. nih.gov This suggests that the β-L isomer of this compound would likely exhibit greater antiviral potency than the synthesized α-isomer and the corresponding β-D isomer.

Analog Activity

The antiviral activity of nucleoside analogs can be further modulated by modifications to the heterocyclic base or the sugar moiety.

Base Modifications: In a series of 2',3'-dideoxyadenosine analogs, modifications to the purine (B94841) base significantly impacted anti-HIV activity. For instance, the 2,6-diaminopurine (B158960) derivative (ddDAPR) showed comparable or slightly better activity than 2',3'-dideoxyadenosine (ddAdo), while also exhibiting resistance to deamination, a common pathway for metabolic inactivation. nih.gov This suggests that similar modifications to the cytosine base of this compound could potentially enhance its biological activity and metabolic stability.

Sugar Modifications: The introduction of a 4'-thia substitution in the sugar ring of 2',3'-didehydro-2',3'-dideoxycytidine (B43274) analogs resulted in compounds with potent activity against wild-type HIV-1. nih.gov However, these analogs showed reduced potency against lamivudine-resistant strains. Further modification by introducing a 3'-fluorine in the sugar of a β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine analog markedly reduced its antiviral activity. nih.gov These findings highlight that even small changes to the sugar ring can have a profound effect on the antiviral spectrum and potency.

The table below summarizes the comparative anti-HIV activity of various nucleoside analogs, providing a context for the potential activity of this compound and its derivatives.

Compound/AnalogTarget VirusCell LineActivity Metric (EC₅₀/IC₅₀)EfficacyReference
2',3'-dideoxy-2',3'-alpha-methanocytidineHIV--Weak activity nih.gov
β-L-2',3'-dideoxy-3'-thiacytidine (3TC)HIV-1PBM, CEM, MT-40.001-0.26 µMPotent nih.gov
β-D-2',3'-dideoxy-3'-thiacytidineHIV-1PBM>10 µMLow activity nih.gov
2',6-diaminopurine-2',3'-dideoxyriboside (ddDAPR)HIVMT-42.4-3.8 µMPotent nih.gov
2',3'-dideoxyadenosine (ddAdo)HIVMT-43-6 µMPotent nih.gov

EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. Lower values indicate higher potency. PBM: Peripheral Blood Mononuclear cells.

Molecular and Cellular Mechanisms of Action of 2 ,3 Dideoxy 2 ,3 Methanocytidine

Intracellular Metabolism and Phosphorylation to Active Triphosphate Form

For 2',3'-Dideoxy-2',3'-methanocytidine to exert its antiviral effect, it must first be converted within the host cell into its active triphosphate form. This process of intracellular metabolism is a critical determinant of its potency.

The initial and rate-limiting step in the activation of many dideoxynucleoside analogs, including those similar in structure to this compound, is the phosphorylation to its monophosphate derivative. This crucial conversion is primarily catalyzed by the host cell enzyme, deoxycytidine kinase (dCK). wikipedia.orgnih.gov The efficiency of dCK in phosphorylating the drug directly influences the subsequent formation of the active triphosphate metabolite.

Studies on the related compound, 2',3'-dideoxycytidine (ddC), have highlighted the central role of cytoplasmic dCK in its activation and subsequent mitochondrial toxicity. nih.gov Cells deficient in cytoplasmic dCK have demonstrated high resistance to the effects of ddC, underscoring the necessity of this enzyme for the drug's action. nih.gov The kinetic properties of dCK, such as its affinity (Km) and maximum velocity (Vmax) for the drug, are key factors in determining the rate of phosphorylation. For instance, alterations in dCK can lead to a decreased ability of cells to accumulate the phosphorylated, active forms of the drug. nih.gov

This compound → this compound-monophosphate → this compound-diphosphate → this compound-triphosphate

The efficiency of each of these phosphorylation steps contributes to the intracellular concentration of the active triphosphate form. In addition to the primary phosphorylation pathway, other metabolic conversions can occur. For example, with ddC, the formation of 2',3'-dideoxycytidine 5'-diphosphocholine (ddCDP-choline) has been observed, a reaction catalyzed by phosphocholine (B91661) cytidylyltransferase from the triphosphate form (ddCTP) and phosphocholine. nih.govdrugbank.com

Enzyme Inhibition Profiles and Molecular Targets

The active triphosphate form of this compound acts as the key effector molecule, targeting specific viral and cellular enzymes to inhibit viral replication.

The primary molecular target for the triphosphate derivatives of dideoxynucleosides is the viral polymerase, such as reverse transcriptase in the case of retroviruses like HIV. wikipedia.orgmdpi.com These analogs, including the triphosphate of this compound, function as chain terminators during DNA synthesis. wikipedia.orgnih.gov Lacking the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, their incorporation into the growing DNA chain effectively halts further elongation. wikipedia.org

The inhibitory potency of these analogs is determined by their affinity for the viral polymerase compared to the natural corresponding deoxynucleoside triphosphate. For example, the triphosphate of 2',3'-dideoxyadenosine (B1670502) (ddATP) is a known inhibitor of HIV reverse transcriptase. caymanchem.com Similarly, the triphosphate of 2',3'-dideoxy-3'-aminonucleosides has been shown to be an effective inhibitor of DNA polymerase I. nih.gov

While the primary target is often the viral polymerase, the triphosphate metabolites of nucleoside analogs can also interact with other viral and host enzymes, which can contribute to both their therapeutic and toxic effects. For instance, studies on 2',3'-dideoxy-3'-thiacytidine (3TC) have shown that its triphosphate form can inhibit host DNA polymerases, although with varying degrees of potency. nih.gov Specifically, (+)- and (-)-3TC-triphosphate exhibited minimal inhibition of polymerases alpha and delta, more significant inhibition of polymerase beta, and strong inhibition of polymerase gamma (the mitochondrial DNA polymerase). nih.gov This interaction with mitochondrial polymerase is a known mechanism of toxicity for some nucleoside analogs. nih.gov

The formation of other metabolites, such as ddCDP-choline from ddC, and their subsequent uptake into mitochondria suggests additional mechanisms of cellular interaction and potential toxicity. nih.govdrugbank.com

Mechanisms of Cellular Drug Resistance

The development of cellular resistance to this compound and related nucleoside analogs is a significant challenge in antiviral therapy. Resistance can emerge through various molecular mechanisms that reduce the intracellular concentration or effectiveness of the active drug metabolite.

A primary mechanism of resistance involves alterations in the activating enzyme, deoxycytidine kinase (dCK). nih.govnih.govnih.gov Long-term exposure of cells to ddC has been shown to select for drug-resistant cell lines with altered dCK kinetic properties. nih.govnih.gov This can manifest as a decreased affinity of the enzyme for the drug (increased Km) and a reduced maximal rate of phosphorylation (decreased Vmax). nih.gov Consequently, resistant cells accumulate the phosphorylated derivatives of the drug at a much lower rate and to a reduced concentration. nih.gov

At the genetic level, resistance can be conferred by mutations within the dCK gene. nih.gov These mutations can include nucleotide deletions, insertions, and substitutions in the coding region, leading to truncated or non-functional forms of the enzyme. nih.gov A significant reduction in dCK mRNA levels has also been observed in drug-resistant cells, further contributing to the decreased production of the active enzyme. nih.gov

Another factor in drug resistance can be a change in the intracellular balance of deoxynucleotides. For example, in ddC-resistant cells, a reduced intracellular concentration of the active triphosphate (ddCTP) was observed, along with a higher ratio of the natural substrate, deoxycytidine 5'-triphosphate (dCTP), to ddCTP. nih.gov This increased competition from the natural nucleotide can further diminish the incorporation of the drug analog into the viral DNA.

Data Tables

Table 1: Key Enzymes in the Metabolism and Action of 2',3'-Dideoxycytidine Analogs

EnzymeRoleCellular LocationImplication for this compound
Deoxycytidine Kinase (dCK)Initial phosphorylation (activation)CytoplasmRate-limiting step for activation; mutations can lead to resistance. wikipedia.orgnih.govnih.govnih.govnih.gov
Nucleoside (di)phosphate KinaseSubsequent phosphorylationsCytoplasmConverts monophosphate to di- and tri-phosphate forms. nih.govdrugbank.com
Viral Reverse TranscriptasePrimary therapeutic target-Inhibition by the triphosphate metabolite leads to chain termination. wikipedia.orgmdpi.com
DNA Polymerase GammaPotential off-targetMitochondriaInhibition can lead to mitochondrial toxicity. nih.gov
Phosphocholine CytidylyltransferaseAlternative metabolic pathway-Can form alternative metabolites like ddCDP-choline. nih.govdrugbank.com

Table 2: Mechanisms of Cellular Resistance to Dideoxycytidine Analogs

MechanismDescriptionConsequence
Altered Deoxycytidine Kinase (dCK)Mutations in the dCK gene leading to decreased enzyme activity or expression. nih.govnih.govnih.govReduced phosphorylation of the drug to its active triphosphate form. nih.gov
Decreased Intracellular Drug AccumulationLower rate of formation of the active triphosphate metabolite. nih.govInsufficient levels of the active drug to effectively inhibit the viral polymerase.
Altered Nucleotide PoolsIncreased ratio of natural deoxynucleotides (e.g., dCTP) to the drug triphosphate (e.g., ddCTP). nih.govIncreased competition at the active site of the viral polymerase, reducing the incorporation of the drug analog.

Alterations in Nucleoside Transport

The entry of nucleoside analogs into target cells is a critical first step for their pharmacological activity. For compounds like ddC, cellular uptake is not solely dependent on simple diffusion but is often mediated by specific nucleoside transport proteins. nih.gov However, some dideoxynucleosides can also enter cells via simple diffusion. nih.gov The efficiency of transport can be a determining factor in the intracellular concentration of the drug and, consequently, its therapeutic efficacy. Resistance to nucleoside analogs can emerge from alterations in these transport systems, leading to decreased drug accumulation within the cell. nih.gov While direct evidence for this compound is not available, it is plausible that its unique rigid structure, conferred by the methano group, could affect its affinity for and transport by these cellular transporters.

Impaired Phosphorylation Pathways

Once inside the cell, this compound, like other dideoxynucleoside analogs, must be converted to its active triphosphate form. This bioactivation is a sequential process catalyzed by host cell kinases. The initial and often rate-limiting step is the phosphorylation to the monophosphate derivative.

For 2',3'-dideoxycytidine, this initial phosphorylation is catalyzed by deoxycytidine kinase (dCK). nih.gov Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular kinases. The efficiency of these phosphorylation steps is crucial for the drug's activity.

A key mechanism of resistance to ddC involves alterations in these phosphorylation pathways. Current time information in Bangalore, IN. For instance, a reduced activity of deoxycytidine kinase can significantly impair the conversion of the parent compound into its active form, leading to lower intracellular concentrations of the triphosphate metabolite. Current time information in Bangalore, IN. Studies with ddC-resistant cell lines have shown altered kinetic properties of deoxycytidine kinase. Current time information in Bangalore, IN. It is highly probable that this compound would be subject to the same phosphorylation cascade and that its constrained ring structure could influence the efficiency of these enzymatic conversions.

EnzymeSubstrateKinetic ParameterValue
Human cytoplasmic dCyd kinaseddCydKm180 +/- 30 µM nih.gov
Human mitochondrial dCyd kinaseddCydKm120 +/- 20 µM nih.gov

This table presents kinetic data for the phosphorylation of 2',3'-dideoxycytidine (ddCyd), a close analog of this compound.

Target Enzyme Mutations

The ultimate target for the active triphosphate form of this compound is a DNA polymerase. In the context of retroviral infections, this is the viral reverse transcriptase. For cellular toxicity, the targets are the host cell DNA polymerases. The triphosphate analog acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP). nih.gov More importantly, upon incorporation into a growing DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. semanticscholar.org

A significant mechanism of resistance involves mutations in the target enzyme that reduce its affinity for the drug analog. These mutations can decrease the rate of incorporation of the analog or enhance the enzyme's ability to excise the incorporated chain-terminating nucleotide. This has been extensively documented for HIV reverse transcriptase in patients treated with nucleoside reverse transcriptase inhibitors. While specific mutations conferring resistance to this compound have not been identified, it is a well-established mechanism for this class of compounds.

Interactions with Cellular Nucleic Acid Synthesis Pathways

A critical aspect of the cellular pharmacology of dideoxynucleoside analogs is their interaction with host cell nucleic acid synthesis. The triphosphate form of these analogs can be recognized and incorporated by cellular DNA polymerases, leading to the termination of DNA synthesis. semanticscholar.org

A major concern with compounds like ddC is their effect on mitochondrial DNA (mtDNA) synthesis. nih.gov Mitochondrial DNA polymerase gamma (pol γ) is particularly sensitive to inhibition by the triphosphate analogs of some dideoxynucleosides. nih.gov The incorporation of the analog into mtDNA leads to chain termination, resulting in mtDNA depletion. nih.govsemanticscholar.org This depletion can disrupt the synthesis of essential mitochondrial proteins, leading to mitochondrial dysfunction and contributing to the long-term toxicity of the drug. nih.gov

The interaction of 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) with various DNA polymerases exhibits differential sensitivity. DNA polymerase gamma is significantly more susceptible to inhibition by ddCTP compared to the nuclear DNA polymerases alpha and beta. nih.gov This differential inhibition underscores the molecular basis for the mitochondrial toxicity associated with ddC. The constrained conformation of this compound might alter its interaction with these polymerases, potentially modulating its toxicity profile.

DNA PolymeraseInhibitorInhibition TypeKi Value
DNA polymerase αddCTPCompetitive with dCTP110 +/- 40 µM nih.gov
DNA polymerase βddCTPCompetitive with dCTP2.6 +/- 0.3 µM nih.gov
DNA polymerase γddCTPCompetitive with dCTP0.016 +/- 0.008 µM nih.gov

This table shows the inhibitory constants (Ki) of 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) for different human DNA polymerases.

Structure Activity Relationship Sar Studies of 2 ,3 Dideoxy 2 ,3 Methanocytidine Analogs

Influence of Cyclopropane (B1198618) Ring Stereochemistry and Substituents

The stereochemistry and substitution of the cyclopropane ring fused to the sugar moiety of 2',3'-dideoxy-2',3'-methanocytidine analogs are pivotal in determining their biological activity. The rigid nature of the cyclopropane ring significantly constrains the conformation of the furanose ring, which in turn affects how the nucleoside analog interacts with viral enzymes like reverse transcriptase.

Research has demonstrated that the orientation of the cyclopropane ring relative to the nucleobase and the 5'-hydroxyl group is a key determinant of antiviral potency. Different stereoisomers can exhibit vastly different levels of activity. For instance, the introduction of substituents on the cyclopropane ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to target enzymes. A new approach to the ring-opening of aryl-substituted donor-acceptor cyclopropanes has been proposed, which could have implications for modifying these structures. rsc.org This method involves a homo-Michael addition of nucleophiles to 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates, facilitated by TBAF and N-methylmorpholine. rsc.org This transformation yields nitroalkyl-substituted malonates with a broad substrate scope. rsc.org

The activation process is believed to involve fluoride-induced desilylation, leading to the formation of an electron-rich phenolate (B1203915) anion that promotes the ring-opening of the cyclopropane and the creation of a p-quinone methide intermediate. rsc.org The subsequent reaction of this intermediate with nucleophiles results in the formation of new C-C bonds. rsc.org The presence of phenol, nitro, and carboxylate moieties in the resulting products allows for further selective transformations. rsc.org

Impact of Nucleobase Modifications on Biological Activity

Modifications to the cytosine base of this compound analogs offer another avenue to enhance their therapeutic profile. The primary goals of nucleobase modification are often to improve selective phosphorylation by viral kinases over host cell kinases and to increase resistance to deamination by cellular enzymes, which can inactivate the drug.

Historically, the ability of DNA to function as a genetic blueprint has been linked to the hydrogen bonding between complementary nucleobases. nih.govfrontiersin.org However, recent studies with nucleobase-modified nucleotides containing non-hydrogen bonding functional groups have challenged this view. nih.govfrontiersin.org These analogs serve as mechanistic probes for DNA polymerase activity and fidelity. nih.govfrontiersin.org The synthetic approaches used to replace hydrogen-bonding groups help in examining the roles of shape, size, hydrophobicity, and pi-electron interactions. nih.govfrontiersin.org

Nucleobase-modified nucleosides are also being explored in synthetic biology to expand the genetic code, enabling the site-specific incorporation of unnatural amino acids into proteins. nih.govfrontiersin.org Furthermore, preclinical studies are investigating their potential as therapeutic agents against diseases like cancer. nih.govfrontiersin.org

Role of Sugar Ring Conformation on Enzyme Recognition and Activity

The conformation of the sugar ring is a critical factor for the recognition and subsequent phosphorylation of nucleoside analogs by viral and cellular kinases, and ultimately for their incorporation into the growing DNA chain by viral polymerases. The five-membered furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described by the concept of pseudorotation. gatech.edux3dna.org

Analysis of several active anti-HIV nucleoside analogs, including 2',3'-dideoxycytidine, has shown a strong preference for a C3'-exo sugar ring conformation. nih.gov Inactive compounds, on the other hand, tend to adopt a C3'-endo conformation. nih.gov The C3'-exo and C3'-endo conformations place the C5' atom in axial and equatorial positions, respectively, which affects the positioning of the 5'-hydroxyl group, the site of phosphorylation. nih.gov This conformational preference in active compounds is considered important for the development of new antiviral nucleosides. nih.gov

The conformation of the sugar ring can be characterized by five endocyclic torsion angles, which can be reduced to two parameters: the amplitude (τm) and the phase angle (P) of pseudorotation. x3dna.org Different formulas, such as those by Altona & Sundaralingam (1972), are used to calculate these parameters from the torsion angles. gatech.edux3dna.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies can provide valuable insights into the physicochemical properties that are crucial for their antiviral effects.

These studies typically involve the calculation of a wide range of molecular descriptors, including steric, electronic, and hydrophobic parameters. By correlating these descriptors with the observed biological activity (e.g., IC50 values), a QSAR model can be developed. Such models can predict the activity of newly designed analogs, thereby prioritizing synthetic efforts towards more potent compounds.

For example, a 3D-QSAR study on a series of Staphylococcus aureus methionyl-tRNA synthetase (MetRS) inhibitors provided a model with a good correlation between the inhibitory activities and the steric and electrostatic molecular fields around the analogs. nih.gov Similarly, 2D and 3D-QSAR studies of 1,2,3-thiadiazole (B1210528) thioacetanilides as HIV-1 non-nucleoside reverse transcriptase inhibitors showed that hydrophobic and electrostatic effects are dominant in determining binding affinities. nih.gov These findings can be instrumental in the development of new inhibitors. nih.gov

Docking studies are often used in conjunction with QSAR to visualize the binding mode of the inhibitors in the active site of the target enzyme and to understand the key interactions. nih.gov

Computational and Theoretical Investigations of 2 ,3 Dideoxy 2 ,3 Methanocytidine

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2',3'-Dideoxy-2',3'-methanocytidine, docking studies are instrumental in predicting its binding affinity and mode of interaction with target enzymes, such as viral reverse transcriptases or polymerases.

In a typical molecular docking workflow, a three-dimensional model of the target protein is used as a receptor. The structure of this compound, as the ligand, is then placed into the active site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable complex and higher predicted affinity.

For instance, docking studies of nucleoside analogs against the main protease of SARS-CoV-2 have demonstrated the utility of this approach in identifying potential inhibitors. ejmo.org These studies reveal key hydrogen bonding and hydrophobic interactions between the nucleoside analog and the amino acid residues in the active site. ejmo.org For this compound, it is hypothesized that the cytosine base would form hydrogen bonds with the protein backbone, while the constrained sugar mimic would fit into the nucleoside binding pocket. The lack of a 3'-hydroxyl group, a common feature of chain-terminating nucleoside inhibitors, is a critical aspect of its binding mode.

A representative table of molecular docking results for a hypothetical interaction is shown below. The binding energy (ΔG) and inhibitory constant (Ki) are key metrics for evaluating the docking results.

ParameterValue
Binding Energy (ΔG)-7.5 kcal/mol
Predicted Inhibitory Constant (pKi)6.8 (nM)
Interacting ResiduesAsp16, Tyr115, Phe160
Hydrogen Bond InteractionsN4 of Cytosine with Asp16 backbone
Hydrophobic InteractionsCyclopropane (B1198618) ring with Tyr115 and Phe160

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of this compound and its complex with a biological target over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the ligand and the protein, as well as the stability of their interactions.

MD simulations on nucleoside 2',3'-cyclic phosphates have shown how cyclization and other constraints influence the equilibrium conformation of the ribose ring. nih.gov For this compound, the fused cyclopropane ring severely restricts the pucker of the furanose-like ring. MD simulations can be used to explore the subtle conformational adjustments that the bicyclic system can undergo and how these motions affect its interaction with the active site of an enzyme. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations provide insights into the electron distribution, molecular orbitals, and electrostatic potential of this compound, which are fundamental to its chemical behavior and interactions.

DFT studies on Locked Nucleic Acid (LNA) analogs, which also feature a bicyclic sugar moiety, have been used to determine their most stable conformations and to derive quantum chemical descriptors. nih.gov For this compound, DFT calculations can be employed to:

Optimize the geometry: Determine the lowest energy conformation of the molecule.

Calculate the electrostatic potential: Identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), which are important for intermolecular interactions.

Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

A table summarizing typical data obtained from DFT calculations is presented below.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D
Mulliken Charge on N1-0.45 e

This table presents hypothetical data for illustrative purposes.

These calculations can help to explain the observed biological activity and to predict the reactivity of novel analogs.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound is crucial for understanding its three-dimensional shape and how this pre-organized structure influences its binding to target molecules. The fused cyclopropane ring locks the five-membered ring into a specific pucker, which can be either a North (N)-type or a South (S)-type conformation, analogous to the C3'-endo and C2'-endo puckers of natural nucleosides, respectively. nih.gov

The bicyclo[3.1.0]hexane system in methanocarba nucleosides, which is structurally related to this compound, has been shown to adopt either a North (N) or South (S) conformation, which can enhance pharmacological affinity and selectivity. nih.gov The specific conformation of this compound is a key determinant of its biological activity.

Energy minimization calculations, often performed using molecular mechanics force fields, are used to find the most stable conformation of the molecule. These calculations can be performed in vacuo or in the presence of a solvent to simulate a more realistic environment. The results of conformational analysis and energy minimization are essential for generating accurate starting structures for molecular docking and MD simulations. Programs like Curves+ can be used for detailed analysis of the helical and backbone parameters of nucleic acid structures containing such modified nucleosides. h1.co

The preferred conformation of this compound, as determined by these computational methods, provides valuable insights into its structure-activity relationship and guides the rational design of new therapeutic agents.

Advanced Characterization Methodologies in 2 ,3 Dideoxy 2 ,3 Methanocytidine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

The precise molecular structure of 2',3'-Dideoxy-2',3'-methanocytidine, particularly the stereochemistry of the constrained cyclopropane (B1198618) ring fused to the furanose moiety, is critical to its biological function. High-resolution spectroscopic methods are the cornerstone for this level of detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed for complete structural assignment.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H-1'~ 6.0 - 6.2C-1' ~ 85 - 90
H-2', H-3' (endo)~ 1.0 - 1.5C-2', C-3' ~ 20 - 30
H-2', H-3' (exo)~ 0.5 - 1.0-
H-4'~ 4.0 - 4.2C-4' ~ 80 - 85
H-5'a, H-5'b~ 3.5 - 3.8C-5' ~ 60 - 65
H-5~ 5.7 - 5.9C-5 ~ 95 - 100
H-6~ 7.8 - 8.0C-6 ~ 140 - 145
NH₂~ 7.0 - 7.5 (broad)-
C-2-~ 155 - 160
C-4-~ 165 - 170
Methano-C-~ 15 - 25

Note: These are estimated values and may vary based on experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₁₀H₁₃N₃O₃) with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, providing additional structural confirmation. Expected fragmentation would involve the cleavage of the glycosidic bond, separating the cytosine base from the modified sugar moiety.

Expected Fragmentation in Mass Spectrometry:

Fragment IonDescription
[M+H]⁺Protonated molecular ion
[M-Cytosine+H]⁺Loss of the cytosine base
[Cytosine+H]⁺The protonated cytosine base

X-ray Crystallography of Co-crystal Structures with Target Enzymes (if applicable)

While there are no publicly available crystal structures of this compound, X-ray crystallography remains a gold-standard technique for visualizing the three-dimensional arrangement of atoms in a molecule. Of particular interest would be the co-crystallization of this nucleoside analogue with its potential target enzymes, such as viral reverse transcriptases or polymerases.

Such a co-crystal structure would provide invaluable, high-resolution information about the binding mode of the active triphosphate form of the compound within the enzyme's active site. This would allow for a detailed analysis of the key intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that are responsible for its inhibitory activity. This information is crucial for understanding the mechanism of action and for the rational design of next-generation inhibitors with improved potency and selectivity.

Hypothetical Crystallographic Data for a Co-crystal Structure:

ParameterHypothetical Value
PDB IDNot available
Resolution (Å)1.5 - 2.5
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50-70, b=80-100, c=120-150, α=β=γ=90°
Key InteractionsHydrogen bonding with active site residues, stacking interactions with aromatic residues

The synthesis of 2',3'-dideoxy-2',3'-alpha-methanocytidine has been described, and its characterization would have relied on spectroscopic methods to confirm its structure. nih.gov

Future Research Directions and Translational Challenges for 2 ,3 Dideoxy 2 ,3 Methanocytidine

Design and Synthesis of Next-Generation Methanocytidine Analogs with Enhanced Potency and Selectivity

The quest for improved therapeutic agents is heavily reliant on the strategic design and synthesis of new molecular entities. Initial research into 2',3'-dideoxy-2',3'-alpha-methanocytidine, prepared via a six-stage synthesis from (5S)-5-benzoyloxymethyl-(5H)-furan-2-one, revealed only weak activity against the human immunodeficiency virus (HIV). nih.gov This underscores the necessity of developing next-generation analogs with superior potency and selectivity.

Strategies for creating these advanced analogs often involve modifications to the sugar moiety or the nucleobase. For instance, studies on related 2',3'-didehydro-2',3'-dideoxycytidine (B43274) analogs have shown that structural changes significantly impact antiviral efficacy. nih.gov The introduction of a 4'-thia substitution in the sugar ring can yield compounds with potent activity against wild-type HIV-1. nih.gov Conversely, adding a 3'-fluorine group to the sugar can markedly reduce antiviral activity, demonstrating the sensitive structure-activity relationship. nih.gov Another approach involves creating prodrugs, such as 5'-O-carbonates of related nucleoside analogs, which can enhance activity compared to the parent drug. nih.gov The stereochemistry of the molecule is also a critical factor; research has consistently shown that β-L-enantiomers of certain dideoxycytidine analogs are more potent than their corresponding β-D-enantiomers. nih.govnih.gov

Future synthetic efforts will likely focus on creating a diverse library of methanocytidine analogs with modifications at key positions to enhance their interaction with viral enzymes like reverse transcriptase while minimizing off-target effects, particularly mitochondrial toxicity.

Strategies to Overcome Intrinsic and Acquired Drug Resistance

The emergence of drug resistance is a primary cause of therapeutic failure for antiviral and anticancer agents. For nucleoside analogs like 2',3'-Dideoxy-2',3'-methanocytidine, resistance can be both intrinsic to the virus or cancer cell, or acquired through prolonged exposure to the drug.

Acquired resistance has been studied in human monoblastoid cell lines exposed long-term to 2',3'-dideoxycytidine (ddC). nih.gov These resistant cells exhibit a complex phenotype characterized by:

Altered kinetic properties of deoxycytidine kinase, the enzyme responsible for the first phosphorylation step. nih.gov

Reduced intracellular concentrations of the active triphosphate form (ddCTP). nih.gov

An increased number of mitochondria per cell but with a reduced copy number of mitochondrial DNA (mtDNA). nih.gov

This multifactorial resistance mechanism presents a significant challenge. Strategies to overcome it include the development of combination therapies. For example, the β-L(-) nucleoside analog l(−)Fd4C has shown synergistic antiviral activity when combined with agents like zidovudine (B1683550) (AZT) or stavudine (B1682478) (D4T), and additive effects with didanosine (B1670492) (ddI) or zalcitabine (B1682364) (ddC). nih.gov Furthermore, designing analogs that are less susceptible to the resistance-conferring mutations in viral enzymes or that bypass the reliance on cellular kinases for activation are key future strategies.

Mechanism of Acquired Resistance to Dideoxycytidine Analogs Observed Cellular Changes in U937-R Cell Line Reference
Altered Enzyme Kinetics Deoxycytidine kinase shows altered kinetic properties. nih.gov
Reduced Active Metabolite Intracellular concentrations of ddCTP are reduced. nih.gov
Mitochondrial Alterations Increased number of mitochondria per cell; reduced mtDNA copy number. nih.gov

Exploration of Broader Antiviral or Anticancer Applications (Preclinical)

While initial interest in dideoxycytidine analogs was driven by their anti-HIV activity, preclinical studies have revealed a broader potential spectrum of action. google.com

Antiviral Applications: Research has demonstrated that modifications to the basic dideoxycytidine structure can yield compounds with activity against other viruses. Certain analogs have been shown to inhibit Hepatitis B virus (HBV) production in vitro. nih.govnih.gov For example, 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) is a nucleoside analog that selectively inhibits both HIV and HBV. nih.gov However, the activity is often specific, as the same analogs that inhibit HIV and HBV may show no activity against other viruses like the bovine viral diarrhea virus (BVDV). nih.gov

Anticancer Applications: A promising avenue of research is the application of dideoxycytidine analogs in oncology. DNA polymerase beta (Pol beta), an error-prone DNA repair enzyme, is often overexpressed in human tumors. nih.gov Preclinical studies have shown that 2',3'-dideoxycytidine (ddC) can inhibit the in vitro and in vivo proliferation of melanoma cells that overexpress Pol beta. nih.gov The proposed mechanism is that the excess Pol beta perturbs the normal DNA replication machinery, which in turn favors the incorporation of the chain-terminating ddC nucleotide, leading to cytotoxicity. nih.gov This suggests that dideoxycytidine analogs could be developed as targeted therapies for cancers characterized by high levels of Pol beta.

Compound/Analog Preclinical Application Target Finding Reference
2',3'-dideoxycytidin-2'-ene AntiviralRetroviruses (e.g., HTLV III/LAV)Demonstrates antiviral activity. google.com
Modified Didehydrodideoxycytidine Analogs AntiviralHepatitis B Virus (HBV)Two compounds inhibited HBV production (EC90: 0.25 µM). nih.gov
2',3'-dideoxycytidine (ddC) AnticancerDNA Polymerase β-overexpressing tumorsInhibited proliferation of B16 melanoma cells and increased survival in mice. nih.gov

Development of Novel Delivery Systems and Formulations (Preclinical)

The clinical utility of a drug is determined not only by its intrinsic potency but also by its pharmacokinetic properties. Many hydrophilic nucleoside analogs suffer from challenges related to delivery and achieving sustained therapeutic concentrations in viral or tumor reservoirs.

To address these limitations, researchers are developing novel preclinical delivery systems. One successful strategy involves creating long-acting nanoformulations. nih.gov For the related nucleoside lamivudine (B182088), a hydrophobic prodrug was created by conjugating it to myristic acid. nih.gov This myristoylated prodrug was then encapsulated within a folate-decorated poloxamer 407 nanoparticle. nih.gov This advanced formulation led to improved uptake in monocyte-macrophages, enhanced antiretroviral activity, and superior pharmacokinetic profiles in mice compared to the native drug. nih.gov Another delivery technique involves the electrotransfer of the phosphorylated form of ddC directly into melanoma cells, which was found to strengthen the growth inhibition effect. nih.gov These preclinical successes highlight the potential of nanotechnology and targeted delivery methods to enhance the therapeutic index of methanocytidine analogs.

Advancements in High-Throughput Screening and Computational Drug Discovery Paradigms

The traditional process of drug discovery is both time-consuming and expensive. Modern paradigms like high-throughput screening (HTS) and computer-aided drug discovery (CADD) are essential for accelerating the identification and optimization of new therapeutic candidates. beilstein-journals.orgnih.gov

High-Throughput Screening (HTS): HTS integrates automation, robotics, and advanced data analysis to test vast libraries of chemical compounds for a specific biological activity. sygnaturediscovery.com This methodology allows researchers to systematically screen for new methanocytidine analogs or other molecules that inhibit viral replication or cancer cell growth. nih.gov The process involves developing robust assays, performing pilot screens to estimate hit rates, and then conducting large-scale screens to identify "hit" compounds that warrant further investigation. sygnaturediscovery.comnih.gov

Computational Drug Discovery (CADD): CADD utilizes computational methods to act as a "virtual shortcut" in the discovery pipeline. beilstein-journals.org When the three-dimensional structure of a drug target (like a viral enzyme or DNA polymerase) is known, structure-based drug design (SBDD) methods like molecular docking can be used to predict how different methanocytidine analogs will bind to the target. beilstein-journals.org This allows for the virtual design of molecules with potentially higher affinity and selectivity before they are synthesized. These computational tools can identify lead molecules, predict their effectiveness, and help in optimizing properties to improve bioavailability, thereby streamlining the entire discovery process. beilstein-journals.org

Q & A

Q. What are the key synthetic methodologies for 2',3'-Dideoxy-2',3'-methanocytidine, and how do they differ in efficiency and stereochemical control?

The synthesis of this compound involves stereoselective strategies. A six-step route ( ) starts with (5S)-benzoyloxymethyl-(5H)-furan-2-one, utilizing 1,3-dipolar cycloaddition of diazomethane to form a bicyclic intermediate. Photoinduced elimination of nitrogen and subsequent reduction, acetylation, and coupling with cytosine derivatives yield the final product. Alternative electrochemical methods ( ) enable synthesis via N⁴,O⁵′-diacetyl intermediates, offering milder conditions but requiring optimization for yield (e.g., 37–41% in early protocols). Key differences include:

  • Stereochemical control : Cycloaddition ensures precise stereochemistry, critical for antiviral activity.
  • Scalability : Electrochemical routes may be more scalable but require rigorous purification.
  • Byproducts : Photoelimination in cycloaddition generates nitrogen gas, simplifying workup .

Q. How is the structural integrity of this compound validated during synthesis?

Structural validation combines NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. For example:

  • NMR : Assignments of methano-bridge protons (δ 1.5–2.5 ppm) and sugar moiety confirm stereochemistry.
  • MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 255) verify purity.
  • X-ray : Confirms bicyclic ring geometry and bond angles critical for biological activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce side reactions?

Optimization strategies include:

  • Catalytic systems : Use Lewis acids (e.g., EtAlCl₂) during nucleoside coupling to enhance regioselectivity ().
  • Electrode modification : In electrochemical synthesis, carbon-paste electrodes improve electron transfer, reducing overpotential and byproducts ().
  • Photoreaction tuning : Adjusting UV wavelength during nitrogen elimination minimizes degradation ().
  • Chromatography : Reverse-phase HPLC with C18 columns resolves diastereomers, achieving >98% purity .

Q. What in vitro and in vivo models are appropriate for evaluating the antiviral efficacy of this compound?

  • In vitro :
    • HIV-1 RT inhibition assays : Measure IC₅₀ values using [³H]-dCTP incorporation ().
    • Hepatitis B models : Duck hepatitis B virus (DHBV) primary hepatocytes assess viral replication via Southern blotting ().
  • In vivo :
    • Woodchuck hepatitis model : Chronic infection studies evaluate viral load reduction ().
    • Rodent pharmacokinetics : Plasma half-life and tissue distribution via LC-MS/MS .

Q. How do structural modifications (e.g., fluorination or azido substitution) impact the bioactivity of this compound analogs?

  • Fluorination : 2'-Fluoro analogs (e.g., 2'-deoxy-2'-fluoro-xylo-cytidine) enhance metabolic stability but may reduce RT binding affinity ().
  • Azido groups : 3'-Azido derivatives (e.g., 3'-azido-2',3'-dideoxy-2'-fluoro-5-methyluridine) improve cellular uptake and chain termination but require activation by kinases ().
  • Methano bridge : The rigid bicyclic structure increases resistance to phosphorylase degradation compared to linear dideoxynucleosides ().

Q. How should researchers address contradictions in reported antiviral activity data for this compound?

Discrepancies in activity (e.g., weak anti-HIV activity in vs. potent DHBV inhibition in ) may arise from:

  • Viral enzyme specificity : HIV RT vs. HBV polymerase structural differences.
  • Metabolic activation : Variable kinase expression in cell lines (e.g., human 2′-deoxycytidine kinase vs. woodchuck enzymes).
  • Experimental design : Dose ranges (e.g., µM vs. nM), exposure time, and endpoint assays (viral load vs. cytopathic effect).
    Resolution : Cross-validate in multiple models (HIV/HBV) and use isotopically labeled analogs to track intracellular metabolism .

Methodological Considerations Table

Aspect Key Methods References
Synthesis 1,3-Dipolar cycloaddition; Electrochemical reduction
Structural Analysis NMR (¹H/¹³C), X-ray crystallography, HRMS
Antiviral Assays RT inhibition, DHBV/Woodchuck models, Southern blotting
Metabolic Studies Radiolabeled uptake assays, LC-MS/MS pharmacokinetics

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